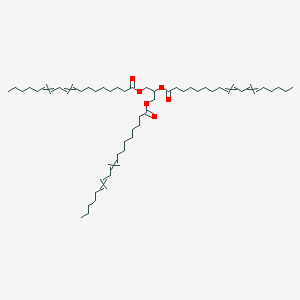![molecular formula C24H17ClN2O2S B12465300 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-clorofenoxi)fenil]carbamotioil}naftaleno-1-carboxamida es un compuesto orgánico sintético con una estructura compleja. Se caracteriza por la presencia de un anillo de naftaleno, un grupo clorofenoxi y un enlace carbamotioil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{[4-(4-clorofenoxi)fenil]carbamotioil}naftaleno-1-carboxamida normalmente implica múltiples pasos. Un método común incluye la reacción de 4-clorofenol con isocianato de fenilo para formar 4-(4-clorofenoxi)fenil isocianato. Este intermedio luego se hace reaccionar con naftaleno-1-carboxamida en presencia de una base para producir el producto final. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos como diclorometano o tolueno y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{[4-(4-clorofenoxi)fenil]carbamotioil}naftaleno-1-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo clorofenoxi puede participar en reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en solución acuosa.
Reducción: Borohidruro de sodio en metanol o hidruro de litio y aluminio en éter.
Sustitución: Aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.
Principales productos
Oxidación: Formación de sulfoxidos o sulfones.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados fenóxicos sustituidos.
Aplicaciones Científicas De Investigación
N-{[4-(4-clorofenoxi)fenil]carbamotioil}naftaleno-1-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{[4-(4-clorofenoxi)fenil]carbamotioil}naftaleno-1-carboxamida implica su interacción con objetivos moleculares específicos. Puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías y objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Trifluorotolueno: Un compuesto orgánico con características estructurales similares, utilizado como solvente e intermedio en la síntesis química.
Derivados de tiofeno: Compuestos con anillos que contienen azufre, utilizados en electrónica orgánica y productos farmacéuticos.
Singularidad
N-{[4-(4-clorofenoxi)fenil]carbamotioil}naftaleno-1-carboxamida es única debido a su combinación específica de grupos funcionales y complejidad estructural. Esta singularidad contribuye a su gama diversa de aplicaciones y potencial para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C24H17ClN2O2S |
|---|---|
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17ClN2O2S/c25-17-8-12-19(13-9-17)29-20-14-10-18(11-15-20)26-24(30)27-23(28)22-7-3-5-16-4-1-2-6-21(16)22/h1-15H,(H2,26,27,28,30) |
Clave InChI |
IRWIMMQLMAXGTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid](/img/structure/B12465220.png)
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-hydroxy-3-(morpholin-4-yl)-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-pyrazol-1-yl}phenyl)butanamide](/img/structure/B12465233.png)
![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B12465242.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)

![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)


![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)

![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)

